1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine
Overview
Description
1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a tert-butyl group and a methyl group attached to the pyrazole ring, as well as an ethan-1-amine group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-tert-butyl-3-methyl-1H-pyrazol-4-yl bromide as the starting material.
Reaction Steps: The compound can be synthesized through a nucleophilic substitution reaction where the bromide is replaced by an ethan-1-amine group.
Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, under reflux conditions.
Industrial Production Methods:
Scale-Up: For industrial-scale production, continuous flow reactors or large batch reactors are used to ensure consistent quality and yield.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation to form the corresponding nitro compound.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the ethan-1-amine group with other nucleophiles.
Common Reagents and Conditions: Reagents such as hydrogen peroxide (for oxidation), tin chloride (for reduction), and various alkyl halides (for substitution) are commonly used.
Major Products: The major products include nitro derivatives, amine derivatives, and various substituted pyrazoles.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Medicine: The compound and its derivatives are being investigated for their therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
Molecular Targets: The compound interacts with various biological targets, including enzymes and receptors.
Pathways Involved: It may modulate signaling pathways related to inflammation and pain, making it a candidate for drug development.
Comparison with Similar Compounds
Similar Compounds: Other pyrazole derivatives, such as 1-tert-butyl-3-methyl-1H-pyrazol-4-ylboronic acid and N-(3,5-bis(1,1-dimethylethyl)-1-methyl-1H-pyrazol-4-yl)nicotinamide.
Uniqueness: The presence of the ethan-1-amine group distinguishes this compound from others, potentially leading to different biological activities and applications.
This compound represents a versatile intermediate with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and manufacturers alike.
Properties
IUPAC Name |
1-(1-tert-butyl-3-methylpyrazol-4-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-7(11)9-6-13(10(3,4)5)12-8(9)2/h6-7H,11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUDDGOENFKEQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C)N)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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